molecular formula C34H52N2O2 B287918 N,N'-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine

N,N'-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine

Katalognummer B287918
Molekulargewicht: 520.8 g/mol
InChI-Schlüssel: JVIRGIUFUXFZCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a type of bis-imine and belongs to the class of organic compounds known as diarylethenes.

Wissenschaftliche Forschungsanwendungen

BDP has been extensively studied for its potential applications in various fields, including materials science, optoelectronics, and biomedical research. In materials science, BDP has been used to develop photoresponsive materials that can be used in the fabrication of optical switches, memory devices, and sensors. In optoelectronics, BDP has been used to develop light-emitting diodes and organic solar cells. In biomedical research, BDP has been studied for its potential applications in cancer diagnosis and therapy.

Wirkmechanismus

The mechanism of action of BDP is not fully understood, but it is believed to involve the formation of a photochromic species upon exposure to light. The photochromic species is reversible, and the switching between the two states can be controlled by light. This property makes BDP an attractive candidate for the development of photoresponsive materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BDP have not been extensively studied. However, preliminary studies have shown that BDP is non-toxic and does not have any significant adverse effects on cells or tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BDP is its photochromic property, which makes it an attractive candidate for the development of photoresponsive materials. Additionally, BDP is relatively easy to synthesize, and the yield is high. However, one of the limitations of BDP is its limited solubility in water, which can make it challenging to work with in aqueous environments.

Zukünftige Richtungen

There are several future directions for the study of BDP. One potential application is in the development of photoresponsive materials for use in biomedical research. Another potential application is in the development of light-emitting diodes and organic solar cells. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential applications in various fields.
Conclusion:
In conclusion, N,N'-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine (BDP) is a chemical compound that has potential applications in various fields, including materials science, optoelectronics, and biomedical research. BDP is relatively easy to synthesize, and the yield is high. Its photochromic property makes it an attractive candidate for the development of photoresponsive materials. Further studies are needed to fully understand the mechanism of action of BDP and its potential applications in various fields.

Synthesemethoden

The synthesis of BDP involves a multi-step process that starts with the reaction of 4-decyloxybenzaldehyde with ammonium acetate and acetic anhydride to form 4-decyloxybenzaldehyde imine. The imine is then reacted with ethylenediamine to form BDP. The synthesis method is relatively straightforward, and the yield of BDP is high.

Eigenschaften

Produktname

N,N'-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine

Molekularformel

C34H52N2O2

Molekulargewicht

520.8 g/mol

IUPAC-Name

N,N//'-bis(4-decoxyphenyl)ethane-1,2-diimine

InChI

InChI=1S/C34H52N2O2/c1-3-5-7-9-11-13-15-17-29-37-33-23-19-31(20-24-33)35-27-28-36-32-21-25-34(26-22-32)38-30-18-16-14-12-10-8-6-4-2/h19-28H,3-18,29-30H2,1-2H3

InChI-Schlüssel

JVIRGIUFUXFZCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCCCCCC

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.